Cas no 3748-39-8 (2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one)

2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one structure
3748-39-8 structure
Nome del prodotto:2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one
Numero CAS:3748-39-8
MF:C15H14O6
MW:290.268064975739
CID:1483882
PubChem ID:216328

2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one
    • 4H-Naphtho(2,3-b)pyran-4-one, 2,3-dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-
    • 2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one
    • MLS000863579
    • MLSMR
    • SMR000440773
    • Fonsecin
    • I4J4MWF94J
    • TMC-256B1
    • O8-Demethylfonsecin B
    • ACon0_001049
    • Q27133340
    • UNII-I4J4MWF94J
    • CHEBI:64543
    • 6-methoxy-2-methyl-2,5,8-tris(oxidanyl)-3H-benzo[g]chromen-4-one
    • MEGxm0_000042
    • 2,5,8-TRIHYDROXY-6-METHOXY-2-METHYL-2H,3H,4H-NAPHTHO[2,3-B]PYRAN-4-ONE
    • A826144
    • 3748-39-8
    • 2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g][1]benzopyran-4-one
    • ACon1_002280
    • SCHEMBL21638065
    • TMC 256B1
    • BDBM67437
    • 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one, 9CI
    • 2,5,8-Trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-onato
    • CHEMBL1391235
    • NCGC00169993-02!2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one
    • NCGC00169993-01
    • AKOS040734985
    • Antibiotic TMC 256B1
    • cid_216328
    • DTXSID50958567
    • HMS2269P19
    • Inchi: InChI=1S/C15H14O6/c1-15(19)6-9(17)13-11(21-15)4-7-3-8(16)5-10(20-2)12(7)14(13)18/h3-5,16,18-19H,6H2,1-2H3
    • Chiave InChI: FKCYENFBFZUSDP-UHFFFAOYSA-N
    • Sorrisi: CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)O)OC)O)O

Proprietà calcolate

  • Massa esatta: 290.07902
  • Massa monoisotopica: 290.07903816g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 426
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 96.2Ų

Proprietà sperimentali

  • Densità: 1.494
  • Punto di ebollizione: 599.5°C at 760 mmHg
  • Punto di infiammabilità: 230.8°C
  • Indice di rifrazione: 1.695
  • PSA: 96.22
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD